2H,3H-furo[3,2-b]pyridin-5-amine
Description
2H,3H-Furo[3,2-b]pyridin-5-amine is a fused bicyclic heterocyclic compound consisting of a pyridine ring fused with a dihydrofuran ring. The numbering system indicates that the oxygen atom in the furan moiety is positioned at the 3,2-b fusion site relative to the pyridine ring.
Properties
CAS No. |
95837-11-9 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the use of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . Another approach includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine .
Industrial Production Methods
While specific industrial production methods for 2H,3H-furo[3,2-b]pyridin-5-amine are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity:
- Enzyme Inhibition:
Biological Studies
- Receptor Binding:
- Mechanism of Action:
Pharmaceutical Development
The compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or target specificity .
Agrochemicals
Research has explored the use of 2H,3H-furo[3,2-b]pyridin-5-amine in developing agrochemicals due to its potential efficacy against plant pathogens .
Case Studies
- Breast Cancer Research:
- Inflammatory Disorders:
Mechanism of Action
The mechanism by which 2H,3H-furo[3,2-b]pyridin-5-amine exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This suggests that the compound interferes with cell proliferation and survival pathways, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Isomers: Positional Variations in Ring Fusion
2H,3H-Furo[2,3-c]pyridin-5-amine
- Molecular Formula : C₇H₈N₂O (same as the target compound but with altered ring fusion) .
- Structural Difference : The furan ring is fused at the 2,3-c position of the pyridine, shifting the oxygen atom’s location. This positional isomerism affects electronic distribution and steric accessibility.
- Physicochemical Properties : The hydrochloride salt form (CID 84762453) has a molecular weight of 164.61 g/mol and a predicted collision cross-section of 70.5 Ų .
Key Comparison
| Property | 2H,3H-Furo[3,2-b]pyridin-5-amine | 2H,3H-Furo[2,3-c]pyridin-5-amine |
|---|---|---|
| Fusion Position | 3,2-b | 2,3-c |
| Molecular Formula | C₇H₈N₂O | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol |
| Bioactivity Data | Limited | Undisclosed |
Pyrrolo[3,2-b]pyridin-5-amine Derivatives
1H-Pyrrolo[3,2-b]pyridin-5-amine
- Molecular Formula : C₇H₇N₃ .
- Structural Difference : Replaces the furan oxygen with an NH group, forming a pyrrole ring fused to pyridine.
- Biological Activity : Exhibits strong binding affinity (KD = 0.74 μM) to the PRMT5/MTA complex, with a ligand efficiency (LE) of 0.78 and lipophilic ligand efficiency (LLE) of 4.9 .
- X-ray Crystallography : Co-crystal structure (PDB: 8CSG) shows interactions with PRMT5’s substrate-binding site, including hydrogen bonding and π-stacking .
3-Iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
- Molecular Formula : C₇H₆IN₃ .
- Applications : Used as a building block in targeted kinase inhibitors .
Substituted Furo[3,2-b]pyridin-5-amine Derivatives
N3-Diphenylfuro[3,2-b]pyridin-5-amine (217c)
- Structural Features : Phenyl substituents at the N3 position.
- Spectroscopic Data : ¹H-NMR (CDCl₃) shows aromatic protons at δ 7.21–7.41 ppm and methyl groups at δ 2.41–2.50 ppm, comparable to simpler analogs .
N-Isopentyl-3-(naphthalen-2-yl)furo[3,2-b]pyridin-5-amine (225c)
- Molecular Weight : 304.36 g/mol (calculated).
- Synthesis : Prepared via Pd-catalyzed coupling reactions, with ¹H-NMR (500 MHz, CDCl₃) confirming regioselectivity .
Physicochemical and Pharmacokinetic Comparisons
| Compound | clogP | Solubility (Predicted) | Bioactivity Highlights |
|---|---|---|---|
| 2H,3H-Furo[3,2-b]pyridin-5-amine | ~1.2 | Moderate (aqueous) | Undisclosed |
| 1H-Pyrrolo[3,2-b]pyridin-5-amine | 0.9 | High | PRMT5/MTA binder (KD = 0.74 μM) |
| 2H,3H-Furo[2,3-c]pyridin-5-amine | ~1.1 | Moderate | No reported activity |
Biological Activity
2H,3H-furo[3,2-b]pyridin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused furan and pyridine ring system, which contributes to its unique electronic and steric properties. These characteristics are pivotal in its interaction with biological targets.
Research indicates that 2H,3H-furo[3,2-b]pyridin-5-amine exerts its biological effects primarily through the following mechanisms:
- Inhibition of Key Enzymes : It has been shown to inhibit serine/threonine kinase AKT1 and estrogen receptor alpha, which are crucial in cancer cell proliferation and survival.
- Receptor Binding : The compound binds to various receptors involved in signaling pathways that regulate cell growth and apoptosis .
Anticancer Activity
Studies have demonstrated the cytotoxic effects of 2H,3H-furo[3,2-b]pyridin-5-amine against various cancer cell lines. Notably, it has shown significant activity against breast cancer cells. The following table summarizes key findings from recent studies:
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis | |
| MDA-MB-231 (Triple-Negative) | 4.5 | Inhibits proliferation | |
| A549 (Lung Cancer) | 6.0 | Reduces viability |
Metabolic Effects
In addition to its anticancer properties, the compound has been investigated for its potential role in metabolic disorders. Research suggests it may act as an agonist for G-protein coupled receptor 40 (GPR40), which is implicated in insulin secretion and glucose metabolism. This could position it as a candidate for treating type 2 diabetes mellitus and related conditions .
Study on Antitumor Activity
A notable study evaluated the antitumor effects of various derivatives of furo[3,2-b]pyridin-5-amine. The results indicated that modifications to the furan ring enhanced antitumor activity. The structure–activity relationship (SAR) analysis revealed that specific functional groups significantly influenced potency against breast cancer cell lines .
GPR40 Agonism in Metabolic Disorders
Another investigation focused on the compound's ability to activate GPR40. In vitro assays demonstrated that 2H,3H-furo[3,2-b]pyridin-5-amine could enhance insulin secretion from pancreatic β-cells, suggesting therapeutic potential for managing diabetes .
Q & A
Q. What are the optimal synthetic routes for 2H,3H-furo[3,2-b]pyridin-5-amine?
The synthesis of fused furopyridine systems can be approached via annulation reactions or rearrangements. For example:
- Annulation methodology : Aurone-derived α,β-unsaturated imines react with activated terminal alkynes in the presence of triethylamine to form benzofuro[3,2-b]pyridine derivatives, achieving high yields (70–90%) under mild conditions . Adapting this method to incorporate an amine group at the 5-position may require modifying the starting materials or intermediates.
- Rearrangement strategies : 3-Aminoisoxazolones undergo solvolysis and cyclization to form imidazopyridines. Similar rearrangements could be explored for constructing the furopyridine core, with careful selection of substituents to direct regiochemistry .
Q. How should researchers characterize 2H,3H-furo[3,2-b]pyridin-5-amine spectroscopically?
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to confirm the fused ring structure and amine proton environment. For example, pyridin-2-amine derivatives show distinct aromatic proton splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways.
- Elemental analysis : Validate purity and stoichiometry (e.g., C, H, N percentages) .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in regiochemistry or stereochemistry.
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Regioselectivity in halogenation or fluorination is influenced by steric/electronic factors:
- Fluorination : Electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position direct electrophiles to meta/para positions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives are synthesized via nucleophilic substitution of pentafluoropyridine .
- Steric effects : Methyl or methoxy substituents at the 4-position can block undesired reaction sites. Computational modeling (e.g., DFT) may predict reactive sites by analyzing charge distribution .
Q. How to resolve contradictions in reaction yields reported across different synthetic methods?
Comparative studies should evaluate:
- Catalyst systems : Triethylamine-mediated reactions (e.g., annulation ) vs. metal-catalyzed approaches.
- Temperature and solvent effects : Polar aprotic solvents (DMF, DMSO) often enhance nucleophilic substitution rates .
- Intermediate stability : Isolate and characterize reactive intermediates (e.g., imines or azides) to identify yield-limiting steps .
Q. What computational methods predict the biological activity of 2H,3H-furo[3,2-b]pyridin-5-amine derivatives?
QSAR modeling is a robust approach:
- Descriptor selection : Log P (lipophilicity) and SMR (steric effects) are critical for antibacterial activity in pyridin-2-amine derivatives .
- Software tools : MOE or Schrödinger Suite can correlate structural features with activity. For example, introducing electron-withdrawing groups (e.g., -CF₃) may enhance membrane permeability .
- Validation : Cross-validate models with experimental IC₅₀ data from enzyme inhibition assays.
Data Contradictions and Validation
Q. How to address discrepancies in spectral data interpretations?
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine ).
- Isotopic labeling : Use ¹⁵N-labeled amines to confirm NH₂ group assignments in complex spectra.
- Collaborative analysis : Leverage databases like PubChem or Reaxys to benchmark spectral profiles.
Methodological Recommendations
- Synthetic optimization : Screen reaction conditions (e.g., catalysts, solvents) using Design of Experiments (DoE) for yield improvement.
- Safety protocols : Handle fluorinated intermediates (e.g., trifluoromethyl groups ) in fume hoods due to potential toxicity.
- Storage : Store amine derivatives under inert gas (N₂/Ar) at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
